2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related heteroaromatic carboxylic acids is described in the papers. For instance, a transition-metal-free decarboxylative fluorination method is reported for synthesizing fluorinated heteroaromatic compounds, which could potentially be applied to the synthesis of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid . Additionally, the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one is mentioned, which involves the reaction of 1-hydroxybenziodoxoles with sulfonic acids or Me(3)SiOTf . These methods could provide a foundation for the synthesis of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid by adapting the reagents and conditions to include difluoro substitutions.
Molecular Structure Analysis
The crystal structure of a related compound, methyl 5-acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate, has been studied, revealing details about the bond lengths, torsion angles, and dihedral angles within the benzodioxole moiety . This information can be useful in predicting the molecular structure of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, as the presence of the difluoro group may influence the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzodioxole derivatives. For example, benzoxazole and benzothiazole analogues are used as fluorescent probes that can sense pH and metal cations, indicating that the benzodioxole structure can participate in reactions sensitive to environmental changes . This suggests that 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid may also be reactive under certain conditions and could potentially be used in sensing applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid are not directly reported in the papers, the properties of similar compounds can provide some insights. The sensitivity of benzoxazole and benzothiazole derivatives to pH changes and their ability to enhance fluorescence under basic conditions indicate that the benzodioxole ring system can significantly affect the physical and chemical properties of a molecule . The fluorination of heteroaromatic carboxylic acids, as mentioned in the decarboxylative fluorination study, can also alter the reactivity and stability of these compounds .
Scientific Research Applications
Chemical Synthesis and Reactivity
Organometallic Methodology : The study by Schlosser et al. (2003) focuses on converting 2,2-difluoro-1,3-benzodioxole into various derivatives using a lithiated intermediate. This process allows for the creation of a diverse range of compounds, including carboxylic acids and ketones, demonstrating the compound's versatility in synthetic organic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).
Halogen Migration and Structural Elaboration : Gorecka et al. (2004) explored bromine migration in lithiated derivatives of 2,2-difluoro-1,3-benzodioxoles. This process is significant for the creation of structurally complex molecules, showing the compound's potential in developing novel chemical entities (Gorecka, Leroux, & Schlosser, 2004).
Medicinal Chemistry and Pharmaceutical Applications
Antibacterial Agents : Siddiqa et al. (2014) reported on the synthesis and antibacterial evaluation of sulfonohydrazide derivatives derived from 1,3-benzodioxol-5-carboxylic acid. This research highlights the potential of derivatives of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid in developing new antibacterial agents (Siddiqa, Rehman, Abbasi, Rasool, Khan, Ahmad, & Afzal, 2014).
- inhibitors using a derivative of 2,2-difluoro-1,3-benzodioxole. These inhibitors are potential PET radiotracers for imaging in Alzheimer's disease, showcasing the compound's relevance in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).
Material Science and Polymer Applications
- Fluorous Polymer Research : Zhao, Ismail, and Weber (2004) investigated poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene (Teflon AF), a stable and permeable fluorous polymer. This study underscores the importance of 2,2-difluoro-1,3-benzodioxole derivatives in developing advanced materials with specific properties like permeability and stability (Zhao, Ismail, & Weber, 2004).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDRFCNFNQTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346016 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
CAS RN |
656-46-2 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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